Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate

Lipophilicity Lead Optimization Physicochemical Profiling

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-00-4) is a fully substituted 1,6-dihydro-3-pyridazinecarboxylate derivative bearing a 4-chlorophenyl substituent at N1, a propylthio group at C4, an ethyl ester at C3, and a carbonyl at C6. Its molecular formula is C₁₆H₁₇ClN₂O₃S (MW 352.84 g/mol), with a computed cLogP of 3.56 and topological polar surface area (TPSA) of 61.19 Ų.

Molecular Formula C16H17ClN2O3S
Molecular Weight 352.83
CAS No. 339031-00-4
Cat. No. B2553465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate
CAS339031-00-4
Molecular FormulaC16H17ClN2O3S
Molecular Weight352.83
Structural Identifiers
SMILESCCCSC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H17ClN2O3S/c1-3-9-23-13-10-14(20)19(12-7-5-11(17)6-8-12)18-15(13)16(21)22-4-2/h5-8,10H,3-4,9H2,1-2H3
InChIKeyXEBRCJMKTBWLFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-00-4): Core Chemical Identity and Procurement Baseline


Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-00-4) is a fully substituted 1,6-dihydro-3-pyridazinecarboxylate derivative bearing a 4-chlorophenyl substituent at N1, a propylthio group at C4, an ethyl ester at C3, and a carbonyl at C6. Its molecular formula is C₁₆H₁₇ClN₂O₃S (MW 352.84 g/mol), with a computed cLogP of 3.56 and topological polar surface area (TPSA) of 61.19 Ų . At the time of assessment, the compound is commercially available from multiple suppliers at ≥95% or ≥98% purity, with vendor-recommended storage at 2–8°C in sealed, dry conditions . Although primary literature lacks dedicated biological characterization for this specific compound, its structure situates it within a broader class of pyridazine derivatives explored extensively as building blocks for agrochemical and pharmaceutical lead generation [1].

Why Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate Cannot Be Interchanged with Close Pyridazine Analogs


Although numerous pyridazine-3-carboxylate esters share a conserved 1,6-dihydro-6-oxo core, substitution at N1, C4, and the ester position exerts orthogonal effects on lipophilicity, hydrogen-bonding capacity, and molecular recognition that preclude casual interchange. For instance, the target compound carries a 4-chlorophenyl N1 substituent, a propylthio C4 substituent, and an ethyl ester—a combination yielding a computed cLogP of 3.56 and TPSA of 61.19 Ų . The direct phenyl analog (CAS 339031-57-1) lacks the chlorine atom and exhibits a lower cLogP of 2.95 , while the 4-fluorophenyl counterpart (CAS 339096-26-3) has a cLogP of 3.05 . These differences in lipophilicity alone can alter membrane permeability, metabolic stability, and target engagement by a log unit or more. In screening library procurement, substituting any one of these analogs without quantitative awareness of their physicochemical divergence risks generating non-overlapping SAR and irreproducible hit profiles.

Procurement-Relevant Quantitative Differentiation of Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate (339031-00-4) vs. Its Closest Analogs


cLogP Differentiation: 4-Chlorophenyl vs. Phenyl and 4-Fluorophenyl N1 Substituents

The target 4-chlorophenyl analog exhibits a computed cLogP of 3.56 , which is 0.61 log units higher than the unsubstituted phenyl analog (cLogP 2.95) and 0.51 log units higher than the 4-fluorophenyl analog (cLogP 3.05) . This difference corresponds to a >4-fold increase in calculated octanol-water partition coefficient relative to the unsubstituted comparator, with implications for membrane partitioning and non-specific binding.

Lipophilicity Lead Optimization Physicochemical Profiling

Supplier Purity Tier Differentiation: ≥98% vs. ≥95% Baseline Availability

The target compound is offered at ≥98% purity by ChemScene (Cat. CS-0581620) and Leyan (Cat. 1652286) , whereas the phenyl analog (CAS 339031-57-1) is listed at ≥98% by Leyan but data from ChemSrc shows no universal purity guarantee , and the 4-methylphenylthio derivative (CAS 338405-77-9) is cataloged at only 95% purity from American Custom Chemicals . A 3% absolute purity differential can correspond to substantial differences in total impurity burden in milligram-to-gram scale orders.

Compound Management High-Throughput Screening Quality Assurance

Topological Polar Surface Area (TPSA) Conservation Across N1-Aryl Substitution While Lipophilicity Varies

All three N1-aryl congeners share an identical computed TPSA of 61.19 Ų , well below the 140 Ų threshold commonly associated with oral bioavailability and the 90 Ų threshold for CNS penetration. However, cLogP increases from 2.95 (phenyl) to 3.05 (4-fluorophenyl) to 3.56 (4-chlorophenyl) . This decoupling of TPSA from lipophilicity allows systematic exploration of logP-dependent properties (e.g., metabolic stability, plasma protein binding) while holding hydrogen-bonding capacity constant.

Drug-Likeness Physicochemical Diversity Blood-Brain Barrier Permeability

Rotatable Bond Count and Molecular Weight: Implications for Ligand Efficiency Metrics

The target compound has 6 rotatable bonds and a molecular weight (MW) of 352.84 g/mol , compared to the 4-methylphenylthio analog (CAS 338405-77-9) which carries a bulkier S-aryl substituent, increasing MW to 386.85 g/mol while adding aromatic rigidity rather than rotatable bonds . The lower MW and moderate rotatable bond count of the target compound position it more favorably on standard ligand efficiency indices (e.g., LE = 0.30–0.35 kcal/mol per heavy atom for typical target potency ranges) relative to the heavier S-aryl congener.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Complexity

Computed pKa and Ionization Profile of the Neutral Ester vs. Carboxylic Acid Congeners

The target ethyl ester bears no ionizable acidic protons (H_Donors = 0) , whereas the corresponding carboxylic acid analog (CAS 339031-60-6) has one hydrogen bond donor (H_Donors = 1) and a computed pKa of approximately 3.0–4.0 (class-level inference for pyridazine-3-carboxylic acids) . At physiological pH 7.4, the carboxylic acid congener will exist predominantly as the anionic carboxylate, dramatically reducing passive membrane permeability relative to the neutral ester form of the target compound.

Ionization State Solubility Permeability

Optimal Deployment Scenarios for Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate in Discovery and Procurement Workflows


Matched Molecular Pair Analysis of N1-Aryl Lipophilicity in Pyridazine-Focused Libraries

Build a focused screening set comprising the target compound (cLogP 3.56), the phenyl analog (cLogP 2.95), and the 4-fluorophenyl analog (cLogP 3.05) to deconvolve the contribution of N1-aryl halogenation to target binding, cellular potency, and metabolic stability while holding TPSA constant at 61.19 Ų . This matched-pair strategy is enabled by the commercial availability of all three congeners and leverages the cLogP differentiation of up to 0.61 units demonstrated in Section 3.

High-Throughput Screening Library Procurement with Stringent Purity Requirements

For HTS campaigns where DMSO stock solution integrity and minimal impurity interference are critical, source the target compound at ≥98% purity from ChemScene (Cat. CS-0581620) or Leyan (Cat. 1652286) . The ≥3% purity advantage over the 4-methylphenylthio analog (95%) and the availability from multiple ≥98%-certified suppliers reduce the risk of false-positive screening hits and support reproducible dose-response confirmation (see Section 3, Evidence Item 2).

Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

Deploy the target ethyl ester (H_Donors = 0, neutral at physiological pH) in cell-based assays where intracellular target modulation is sought . The neutral ester is expected to exhibit superior passive permeability compared to the corresponding carboxylic acid congener (CAS 339031-60-6, H_Donors = 1, anionic at pH 7.4), as established by the ionization state analysis in Section 3, Evidence Item 5. This makes the target compound a rational first-choice scaffold for phenotypic screening before committing to ester hydrolysis and salt-form optimization.

Fragment-to-Lead Optimization with Favorable Ligand Efficiency Starting Point

Use the target compound (MW 352.84, 6 rotatable bonds) as a lead-like starting point in fragment-to-lead campaigns where molecular weight control is paramount . Its 34 g/mol MW advantage over heavier S-aryl analogs such as the 4-methylphenylthio congener (MW 386.85) provides greater headroom for subsequent molecular growth without exceeding lead-like property thresholds, as quantified in Section 3, Evidence Item 4.

Quote Request

Request a Quote for Ethyl 1-(4-chlorophenyl)-6-oxo-4-(propylthio)-1,6-dihydro-3-pyridazinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.